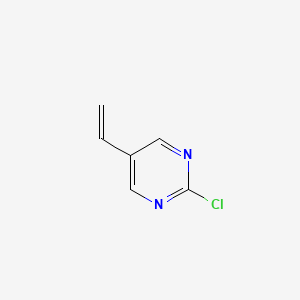

2-Chloro-5-vinylpyrimidine

Description

2-Chloro-5-vinylpyrimidine (CAS: 131467-06-6) is a halogenated pyrimidine derivative with the molecular formula C₆H₅ClN₂ and a molecular weight of 140.57 g/mol . Its structure features a chlorine atom at the 2-position and a vinyl group (-CH=CH₂) at the 5-position of the pyrimidine ring. The vinyl group confers unique reactivity, making it valuable in cross-coupling reactions (e.g., Heck or Suzuki reactions) and polymerization processes. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for synthesizing complex molecules .

Properties

IUPAC Name |

2-chloro-5-ethenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMHPDKAIATDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-vinylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with acetylene in the presence of a palladium catalyst. This method typically requires an inert atmosphere and temperatures ranging from 50°C to 100°C. Another method involves the use of 2-chloro-5-bromopyrimidine, which undergoes a Suzuki-Miyaura coupling reaction with vinylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-vinylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the second position can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of substituted ethyl derivatives.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate nucleophiles.

Solvents: Common solvents include dimethylformamide, tetrahydrofuran, and ethanol.

Major Products Formed:

Substituted Pyrimidines: Formed through substitution reactions.

Biaryl Derivatives: Formed through coupling reactions.

Substituted Ethyl Derivatives: Formed through addition reactions.

Scientific Research Applications

Pharmaceuticals

CVP serves as an essential intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as:

- Antiviral Agents : Research has indicated that certain derivatives of CVP exhibit antiviral properties, making them candidates for drug development against viral infections.

- Anticancer Compounds : Studies have shown that compounds derived from CVP can inhibit cancer cell growth, suggesting potential applications in oncology.

Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis of CVP derivatives with enhanced biological activity against specific cancer cell lines. The results indicated a significant increase in cytotoxicity compared to non-substituted pyrimidines .

Material Science

CVP is utilized in the development of advanced materials, particularly in:

- Polymer Chemistry : The vinyl group in CVP allows for its incorporation into polymer matrices through radical polymerization techniques. This results in materials with tailored properties suitable for coatings and adhesives.

| Property | Value |

|---|---|

| Glass Transition Temp | Varies by formulation |

| Tensile Strength | High |

| Thermal Stability | Moderate |

Case Study : A research project demonstrated the use of CVP in synthesizing a new class of thermosetting resins. These resins exhibited improved thermal stability and mechanical strength compared to traditional formulations .

Agricultural Chemicals

CVP derivatives have been explored for their potential as agrochemicals, particularly:

- Herbicides and Pesticides : The structural characteristics of CVP allow it to interact with biological systems effectively, leading to the development of novel herbicides.

Case Study : A patent outlines a method for synthesizing CVP-based herbicides that target specific plant enzymes, resulting in selective weed control without harming crops .

Mechanism of Action

The mechanism of action of 2-Chloro-5-vinylpyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The vinyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the modification of protein function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 131467-06-6 | C₆H₅ClN₂ | 140.57 | 2-Cl, 5-vinyl |

| 2-Chloro-5-methoxypyrimidine | 22536-65-8 | C₅H₅ClN₂O | 144.56 | 2-Cl, 5-methoxy (-OCH₃) |

| 2-Chloro-5-phenylpyrimidine | 22536-62-5 | C₁₀H₇ClN₂ | 190.63 | 2-Cl, 5-phenyl (aromatic) |

| 2-Chloro-5-ethylpyrimidine | 111196-81-7 | C₆H₇ClN₂ | 146.58 | 2-Cl, 5-ethyl (-CH₂CH₃) |

| 2-Chloro-5-(phenylmethoxy)pyrimidine | 138274-14-3 | C₁₁H₉ClN₂O | 220.66 | 2-Cl, 5-benzyloxy (-OCH₂C₆H₅) |

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups: The chlorine atom at the 2-position is electron-withdrawing, enhancing electrophilic substitution reactivity. The 5-position substituents modulate this effect: Vinyl (this compound): The sp²-hybridized vinyl group introduces conjugation, increasing planar rigidity and enabling π-π interactions in molecular recognition . Methoxy (2-Chloro-5-methoxypyrimidine): The methoxy group is electron-donating, reducing electrophilicity at the 2-position but improving solubility in polar solvents . Phenyl (2-Chloro-5-phenylpyrimidine): The aromatic phenyl group enhances hydrophobicity, favoring applications in lipid-soluble drug candidates .

- Molecular Weight and Solubility : Bulky substituents like benzyloxy or phenyl increase molecular weight and reduce aqueous solubility. For example, 2-Chloro-5-(phenylmethoxy)pyrimidine (MW: 220.66) is less water-soluble than this compound (MW: 140.57) .

Biological Activity

2-Chloro-5-vinylpyrimidine (CVP) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of CVP, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of CVP is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of specific kinases involved in cellular signaling pathways.

Inhibition of Kinases

Recent studies have highlighted the role of CVP as a potent inhibitor of certain kinases, which are crucial for various cellular processes. For instance, it has been shown to inhibit the activity of PfGSK3 and PfPK6, kinases implicated in the life cycle of malaria parasites. The efficacy of CVP against these targets was demonstrated through in vitro assays, revealing IC50 values in the nanomolar range, indicating strong inhibitory potential .

Case Studies

1. Antimalarial Activity

A study investigated the antimalarial properties of CVP and related compounds, demonstrating that they could block multiple stages of the malaria life cycle. The compounds were tested against different strains of Plasmodium falciparum, showing promising results with low EC50 values, suggesting their potential for further development as antimalarial agents .

2. Synthetic Applications

CVP has also been utilized in synthetic organic chemistry as a building block for more complex molecules. For example, it was employed in reactions leading to the synthesis of functionalized polypropylenes via copolymerization techniques. The presence of the vinyl group allows for further modifications that can enhance biological activity or selectivity .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Biological Target | Activity | IC50/EC50 Values | Reference |

|---|---|---|---|

| PfGSK3 | Inhibition | 17 nM | |

| PfPK6 | Inhibition | 181 nM | |

| Malaria Parasites | Antimalarial | <100 nM | |

| Synthetic Reactions | Building Block | N/A |

Toxicity and Safety Considerations

While exploring the biological activities of CVP, it is essential to consider its toxicity profile. Safety data indicate that compounds containing chlorine can exhibit hazardous properties; thus, appropriate handling and risk assessment are necessary during laboratory work .

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-vinylpyrimidine to ensure high purity for academic research?

To synthesize this compound, chlorination of pyrimidine precursors using agents like POCl₃ under reflux conditions is common. For example, chlorination of 5-vinylpyrimidin-2-ol with POCl₃ at 110°C for 6–8 hours yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Reaction progress should be monitored using TLC or HPLC to confirm intermediate formation and final product purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Store the compound in a cool, dry place away from oxidizers. In case of skin contact, wash immediately with soap and water. Waste must be segregated into halogenated organic containers and disposed of via licensed hazardous waste services to prevent environmental contamination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the vinyl group (δ 5.2–6.5 ppm for protons) and chlorine substitution.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 155.0248).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, with RMS deviations <0.05 Å for planar structures .

Q. How should researchers manage solvent selection and reaction conditions to optimize yields?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in substitution reactions. For vinyl group stabilization, inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) minimize side reactions. Kinetic studies using GC-MS can identify optimal reaction times and catalyst loadings (e.g., 5 mol% Pd for cross-coupling reactions) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations reveal electron density distribution, showing C-2 chlorine as the most electrophilic site. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) demonstrates regioselectivity at C-2. Comparative kinetic studies (e.g., varying substituents on boronic acids) quantify steric and electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from assay conditions (pH, temperature) or impurities. Standardize protocols using reference compounds (e.g., ampicillin for antibacterial studies) and validate via dose-response curves. Docking studies (AutoDock Vina) can correlate structural features (e.g., chloro-vinyl orientation) with target enzyme binding affinities .

Q. How can computational modeling predict the environmental toxicity of this compound?

Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation rates and aquatic toxicity. Parameters like logP (1.8–2.2) and topological polar surface area (45–50 Ų) predict moderate persistence in water. Experimental validation via Daphnia magna acute toxicity tests (EC₅₀) is recommended .

Q. What methodologies validate the stability of this compound under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products (e.g., hydrolysis to 5-vinylpyrimidin-2-ol). For long-term storage, argon-purged vials at -20°C prevent oxidation. Solid-state NMR can identify polymorphic transitions affecting shelf life .

Methodological Notes

- Data Validation : Cross-reference melting points, spectral data, and reactivity with NIST Chemistry WebBook entries to ensure reproducibility .

- Contradiction Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst type) in conflicting synthetic reports .

- Advanced Characterization : Pair XRD with Hirshfeld surface analysis to study intermolecular interactions influencing crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.